molecular formula C12H13ClN4O4S B6710260 methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate

methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate

Cat. No.: B6710260
M. Wt: 344.77 g/mol
InChI Key: FJGZDECMBUZNMK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is a complex organic compound that features a benzoate ester functional group, a chlorinated aromatic ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a benzoic acid derivative, followed by esterification to introduce the methyl ester group. The triazole moiety is then introduced through a nucleophilic substitution reaction, often using a triazole derivative and a suitable base under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is unique due to its combination of a chlorinated aromatic ring, a benzoate ester, and a triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4S/c1-17(6-11-14-7-15-16-11)22(19,20)10-4-3-8(13)5-9(10)12(18)21-2/h3-5,7H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGZDECMBUZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NN1)S(=O)(=O)C2=C(C=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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